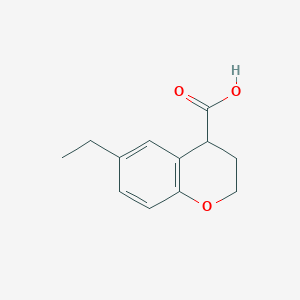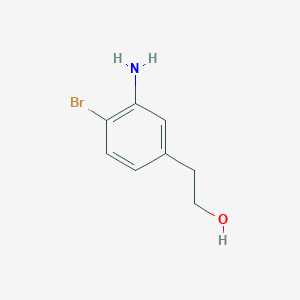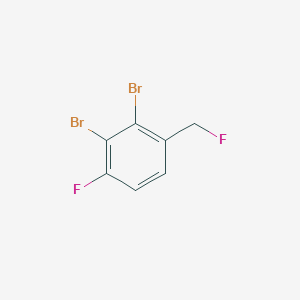![molecular formula C9H13NO B13150507 1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one](/img/structure/B13150507.png)
1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one is an organic compound with the molecular formula C₉H₁₃NO It is a cyclopentyl derivative with an aminomethyl group and a prop-2-yn-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one typically involves the reaction of cyclopentanone with propargylamine in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Copper(II) chloride
Temperature: 110°C
Solvent: Solvent-free conditions are preferred for green chemistry approaches.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in neurodegenerative diseases.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes, leading to reduced activity.
Signal transduction: Modulating signaling pathways that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one
- 1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one
Uniqueness
1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one is unique due to its specific structural features, such as the presence of both an aminomethyl group and a prop-2-yn-1-one moiety. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-[2-(aminomethyl)cyclopentyl]prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)8-5-3-4-7(8)6-10/h1,7-8H,3-6,10H2 |
InChI Key |
SMUWPSYEHLTVHE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1CCCC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13150475.png)

![4-Hydroxy-3-(4'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150492.png)
![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13150496.png)
